Fenquinotrione

Vue d'ensemble

Description

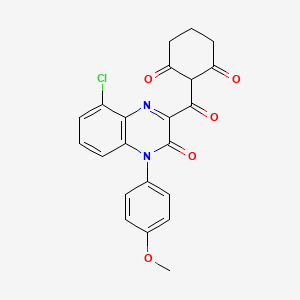

Fenquinotrione is a novel herbicide that can control a wide range of broadleaf and sedge weeds with excellent rice selectivity . It was discovered and developed by Kumiai Chemical Industry Co., Ltd .

Synthesis Analysis

This compound and its derivatives and metabolites were synthesized by the Kumiai Chemical Industry Co., Ltd .

Molecular Structure Analysis

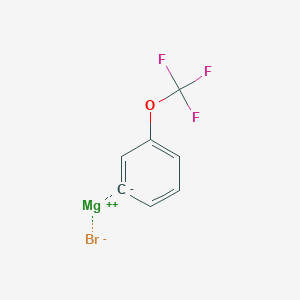

The docking study suggested that the 1,3-diketone moiety of this compound formed a bidentate interaction with Fe(II) at the active site . Furthermore, π–π stacking interactions occurred between the oxoquinoxaline ring and the conserved Phe409 and Phe452 rings .

Chemical Reactions Analysis

This compound potently inhibited the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana .

Physical And Chemical Properties Analysis

This compound is a pale yellow powder with a melting point of 157.6°C . Its solubility in water is 17.3 mg/L at 20°C . The Log P ow values are 2.91 (pH 1.0), 1.59 (pH 4.0), and 0.33 (pH 7.0) .

Applications De Recherche Scientifique

Efficacité herbicide dans la culture du riz

Fenquinotrione est un nouvel herbicide qui présente une excellente sélectivité pour le riz, ce qui le rend très efficace pour contrôler une large gamme de mauvaises herbes à feuilles larges et de carex. Il est particulièrement utile dans les systèmes de culture du riz diversifiés, y compris la culture du riz en semis direct et la transplantation .

Mode d'action : Inhibition de l'HPPD

Le composé agit en inhibant puissamment l'enzyme 4-hydroxyphénylpyruvate dioxygénase (HPPD) dans les plantes comme Arabidopsis thaliana. Ce mode d'action est crucial pour contrôler les mauvaises herbes, car il interfère avec la capacité de la plante à produire des pigments importants .

Sélectivité et sécurité pour le riz

Malgré sa forte activité herbicide, le this compound est sélectif et sans danger pour les cultures de riz. Cette sélectivité est attribuée à la voie métabolique du composé dans le riz, qui implique un métabolisme de déméthylation puissant suivi d'une conjugaison au glucose .

Gestion de la résistance

Le this compound est efficace contre les mauvaises herbes qui ont développé une résistance aux herbicides inhibiteurs de l'acétolactate synthase (ALS). Il constitue ainsi un outil important dans les stratégies de gestion de la résistance au sein des pratiques agricoles .

Mécanisme D'action

Target of Action

Fenquinotrione, also known as this compound [ISO], is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .

Mode of Action

this compound interacts with its target, HPPD, by inhibiting its activity . The 1,3-diketone moiety of this compound forms a bidentate interaction with Fe(II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved Phe409 and Phe452 rings of the enzyme . This suggests that this compound competes with the substrate, similar to existing HPPD inhibitors .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, leading to a deficiency in the production of plastoquinones and tocopherols . This disruption affects photosynthesis and photoprotection mechanisms, causing a bleaching effect on the weeds, ultimately leading to their death .

Pharmacokinetics

It is suggested that this compound undergoes demethylation mediated by cyp81a6, followed by glucose conjugation in rice . This metabolic process is believed to contribute to the selectivity of this compound, providing safety for rice while effectively controlling a wide range of broadleaf and sedge weeds .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of a wide range of broadleaf and sedge weeds . The herbicide causes a bleaching effect on the weeds due to the disruption of photosynthesis and photoprotection mechanisms .

Action Environment

It is known that various environmental factors can affect the efficacy of herbicides in general, such as rainfall, temperature, weed seeding depth, rice transplanting depth, and water leaching .

Safety and Hazards

Fenquinotrione may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, and avoiding release to the environment .

Orientations Futures

Propriétés

IUPAC Name |

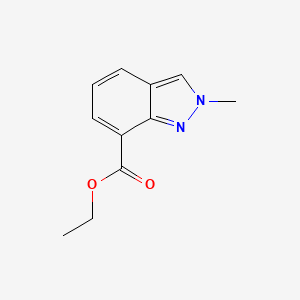

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSTXQYTZBZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158629 | |

| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342891-70-6 | |

| Record name | Fenquinotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENQUINOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)

![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)

![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)

![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)

![1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid](/img/structure/B1443681.png)

![3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B1443682.png)